molecular formula C14H15NO2 B1341343 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester CAS No. 892874-65-6

2,7-Dimethylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B1341343
CAS No.: 892874-65-6
M. Wt: 229.27 g/mol
InChI Key: XECUIRQNZBISJF-UHFFFAOYSA-N
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Description

2,7-Dimethylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative featuring a bicyclic aromatic system with methyl groups at positions 2 and 7 and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2,7-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-6-5-9(2)7-13(11)15-10(12)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECUIRQNZBISJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588882
Record name Ethyl 2,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-65-6
Record name Ethyl 2,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 892874-65-6
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Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

2,7-Dimethylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2,7-dimethylquinoline-3-carboxylic acid ethyl ester (inferred data) with its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (hypothetical) 2-CH₃, 7-CH₃, 3-COOEt C₁₄H₁₅NO₂ ~229.27 Enhanced lipophilicity; methyl groups may reduce metabolic oxidation
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester 2-CH₃, 8-CH₃, 3-COOEt C₁₄H₁₅NO₂ 229.27 Steric hindrance at position 8 may alter binding affinity vs. position 7
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester 2-CH₃, 7-Cl, 8-CH₃, 3-COOEt C₁₄H₁₄ClNO₂ 263.72 Electron-withdrawing Cl enhances electrophilicity; potential antimicrobial activity
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester 2-CH₃, 7-F, 3-COOEt C₁₃H₁₂FNO₂ 233.24 Fluorine’s electronegativity improves metabolic stability vs. methyl groups
6-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester 6-Cl, 7-CF₃, 3-COOEt C₁₃H₉ClF₃NO₂ 299.67 Strong electron-withdrawing CF₃ group may enhance binding to hydrophobic targets
2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester 2-CH₃, 5-CH₃, 7-CH₃, 3-COOEt C₁₅H₁₇NO₂ ~243.30 Increased lipophilicity; possible trade-off with aqueous solubility
Key Observations:
  • Substituent Position : Methyl groups at positions 2 and 7 (target compound) vs. 2 and 8 () alter steric and electronic profiles. The 7-CH₃ in the target compound may reduce steric hindrance compared to 8-CH₃ .
  • Molecular Weight : Bulky substituents (e.g., CF₃ in ) increase molecular weight, which may affect bioavailability according to Lipinski’s rules.
Antimicrobial Activity:
  • 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester (): Chlorine substitution correlates with antimicrobial activity, as seen in quinolone antibiotics. The ethyl ester may act as a prodrug, hydrolyzing to the active carboxylic acid .
  • 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester (): Fluorine’s electronegativity improves metabolic stability and may enhance antibacterial potency compared to non-halogenated analogues .
Anticancer Potential:
  • 6-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester (): The CF₃ group enhances hydrophobic interactions with enzyme pockets, making it a candidate for kinase inhibition .
Solubility and Prodrug Design:
  • Ethyl esters (common in all compounds) improve lipophilicity for cellular uptake but can hydrolyze to carboxylic acids in vivo. For example, hydrolysis of 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester under basic conditions yields the free acid, which may exhibit altered target binding .

Biological Activity

2,7-Dimethylquinoline-3-carboxylic acid ethyl ester (CAS Number: 13676-02-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

This compound is an ester derived from quinoline, a bicyclic compound known for its diverse biological effects. The structure can be represented as follows:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_2

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics.

MicroorganismInhibition Zone (mm)Control Antibiotic (mm)
Staphylococcus aureus1518 (Penicillin)
Escherichia coli1417 (Ampicillin)

This indicates its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In a murine model of inflammation induced by carrageenan, administration of the ester significantly reduced paw edema compared to the control group. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. A study involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to reduced cell death and lower levels of reactive oxygen species (ROS). This suggests a potential application in neurodegenerative diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.
  • Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis.

Case Studies

A notable case study involved the use of this compound in a preclinical trial aimed at assessing its efficacy in treating bacterial infections resistant to conventional therapies. The study reported a significant reduction in bacterial load in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester?

  • Methodological Answer : The compound can be synthesized via Friedländer condensation using substituted salicylaldehydes and ethyl acetoacetate derivatives. For example, esterification under reflux with diphenyl ether (15 min, 60% yield) followed by hydrolysis using 10% NaOH in methanol (4 h, 86.5% yield) is a common approach . Alternative routes include N-propargylation and click chemistry for functionalization .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural confirmation of methyl and ester groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₅NO₂, 217.2680 g/mol) . Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches. Cross-reference with databases like ChemIDplus and EPA DSSTox for spectral comparisons .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Skin/Eye Contact : Use gloves and goggles; wash with soap/water (skin) or irrigate eyes for 15 min .
  • Inhalation : Work in fume hoods; if exposed, move to fresh air and monitor for respiratory irritation .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can low yields in esterification steps be optimized?

  • Methodological Answer : Adjust reaction conditions such as temperature (e.g., boiling diphenyl ether at 260°C) or catalyst use. For example, stannous chloride in ethanol improves reduction efficiency for nitro-to-amino group conversion . Statistical tools like Design of Experiments (DoE) can model parameter interactions (e.g., time, solvent) to maximize yield .

Q. What strategies enhance functionalization of the quinoline ring for bioactivity studies?

  • Methodological Answer :

  • Click Chemistry : Sharpless conditions (Cu(I)-catalyzed azide-alkyne cycloaddition) introduce triazole substituents .
  • Nitro Group Reduction : Use SnCl₂ in ethanol to generate diamino intermediates for further coupling .
  • Substituent Effects : Introduce halogens (e.g., Cl, F) or methyl groups to modulate electronic properties and bioavailability .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Studies : Use in vitro assays (e.g., COX-2 inhibition) across multiple concentrations to identify therapeutic windows .
  • Structural Analog Comparison : Compare with derivatives like 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate to isolate substituent effects .
  • Meta-Analysis : Apply statistical tools (e.g., Spearman correlation) to evaluate literature data consistency .

Q. What in silico methods predict pharmacokinetic properties of quinoline derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to assess binding affinity to targets like GABA(A) receptors .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions .
  • QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data .

Q. How to design analogs with improved bioactivity and reduced toxicity?

  • Methodological Answer :

  • Scaffold Hopping : Replace the quinoline core with pyrido[2,3-f]quinoxaline or benzofuran hybrids .
  • Prodrug Strategies : Modify the ester group (e.g., ethyl to PEGylated esters) to enhance solubility and reduce renal toxicity .
  • Toxicophore Analysis : Use ToxTree software to flag structural alerts (e.g., mutagenic nitro groups) .

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